[3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
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Overview
Description
[3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable aromatic precursor. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific methods can vary depending on the scale and desired yield.
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxylamine, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
[3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: Shares a similar chlorinated aromatic structure but differs in functional groups and overall reactivity.
3-Chloro-4-fluorobenzonitrile: Another chlorinated aromatic compound with different substituents, leading to distinct chemical properties and applications.
Properties
Molecular Formula |
C14H13Cl4N |
---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
3-chloro-N,N-dimethyl-4-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)8-3-4-9(12(17)7-8)13-10(15)5-6-11(16)14(13)18/h3-7,10,13H,1-2H3 |
InChI Key |
NYDBTPHUZZMBMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C2C(C=CC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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